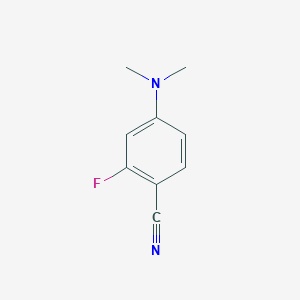

4-(Dimethylamino)-2-fluorobenzonitrile

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

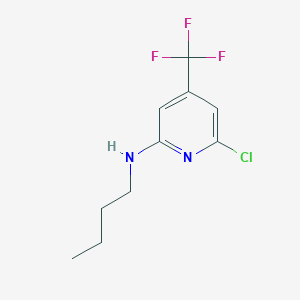

4-(Dimethylamino)-2-fluorobenzonitrile is a derivative of pyridine, which is a basic aromatic heterocyclic compound . It is more basic than pyridine due to the resonance stabilization from the dimethylamino substituent . This compound is of interest because it is a useful nucleophilic catalyst for a variety of reactions .

Molecular Structure Analysis

The molecular structure of this compound is similar to that of 4-Dimethylaminopyridine (DMAP), which has the chemical formula (CH3)2NC5H4N . The structure and dynamics of similar compounds have been assessed through Inelastic Neutron Scattering (INS) spectroscopy combined with periodic Density Functional Theory (DFT) calculations .Chemical Reactions Analysis

This compound, like its analog 4-Dimethylaminopyridine (DMAP), is a useful nucleophilic catalyst for a variety of reactions such as esterifications with anhydrides, the Baylis-Hillman reaction, hydrosilylations, tritylation, the Steglich rearrangement, Staudinger synthesis of β-lactams and many more .Applications De Recherche Scientifique

Photophysical Studies and Fluorescence

Research has explored the photophysical properties and fluorescence behavior of compounds related to 4-(Dimethylamino)-2-fluorobenzonitrile. For instance, the dual fluorescence of 4-dimethylaminobenzonitrile (DMABN) has been studied in various environments, revealing insights into its behavior in different solvents and conditions. Studies like the one by Al-Hassan, Klein, and Suwaiyan (1993) demonstrate how DMABN behaves in α-cyclodextrine cavities, suggesting its existence in multiple environmental conditions ranging from polar to hydrophobic (Al-Hassan, Klein, & Suwaiyan, 1993). Further studies by Cox, Hauptman, and Turro (1984) have utilized dialkylaminobenzonitriles as fluorescence polarity probes in aqueous solutions of cyclodextrins, highlighting their potential in photophysical research (Cox, Hauptman, & Turro, 1984).

Chemical Synthesis and Reactions

The compound has been instrumental in chemical synthesis studies. Fagnoni, Mella, and Albini (1999) investigated the synthesis of aryl- and alkylanilines through photoheterolysis of haloanilines, which involves 4-fluoroaniline, a chemical analog of this compound (Fagnoni, Mella, & Albini, 1999). Zhi (2001) conducted research on the synthesis of 4-Fluorobenzonitrile, further contributing to our understanding of related compound synthesis (Zhi, 2001).

Intramolecular Charge Transfer and Structural Analysis

Studies on intramolecular charge transfer and structural analysis of similar compounds have provided insights into their photophysical behavior. The work of Gómez, Castro, and Reguero (2015) offers a theoretical perspective on the luminescence mechanisms of aminobenzonitrile and dimethylaminobenzonitrile, contributing to our understanding of these compounds in different solvents (Gómez, Castro, & Reguero, 2015). Additionally, the work by Nakagaki, Kohtani, Nakamura, Okamura, Kitoh, and Kunimoto (2003) on the crystal structure of a related compound highlights the importance of structural analysis in understanding these chemicals' properties (Nakagaki et al., 2003).

Safety and Hazards

Orientations Futures

Mécanisme D'action

Target of Action

Compounds with similar structures, such as 4-(dimethylamino)benzoic acid, have been found to interact with targets like the replicase polyprotein 1ab and orf1a polyprotein in sars-cov .

Mode of Action

Based on the structural similarity to 4-(dimethylamino)benzoic acid, it can be inferred that the compound might interact with its targets, leading to changes at the molecular level .

Biochemical Pathways

For instance, a study on aminobenzoic acids (a class of compounds to which 4-(Dimethylamino)benzoic acid belongs) suggests that these compounds can affect amino acid δ2H values in aerobic heterotrophs .

Pharmacokinetics

A study on diethyl (4-(dimethylamino)-2,5-dihydro-2,5-dioxo-1-phenyl-1h-pyrrol-3-yl) (hydroxy)methylphosphonate derivatives, which are structurally similar, showed that these molecules exhibited desired physicochemical properties needed for oral bioavailability .

Result of Action

Based on the structural similarity to 4-(dimethylamino)benzoic acid, it can be inferred that the compound might lead to changes at the molecular level .

Action Environment

A study on 4-dimethylamino-4’-cyanodiphenylacetylene, a similar compound, suggests that the efficacy of photo-initiated intramolecular charge transfer (ict) processes can be improved by modifying the extent of π-conjugation, relative orientation/twists of the donor/acceptor entities, and polarity of the environment .

Propriétés

IUPAC Name |

4-(dimethylamino)-2-fluorobenzonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9FN2/c1-12(2)8-4-3-7(6-11)9(10)5-8/h3-5H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVOYAOFLYPEFHI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC(=C(C=C1)C#N)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9FN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Boc-8-oxo-3-azabicyclo[3.2.1]octane](/img/structure/B1374859.png)

![3-[(4-Benzyl-2-bromophenoxy)methyl]piperidine hydrochloride](/img/structure/B1374862.png)

![4-[(4-Bromo-2-ethylphenoxy)methyl]piperidine hydrochloride](/img/structure/B1374863.png)

![7-Bromo-2-chlorothieno[3,2-d]pyrimidine](/img/structure/B1374876.png)

![(4-Benzyl-1-piperazinyl)(4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)methanone HCl](/img/structure/B1374881.png)